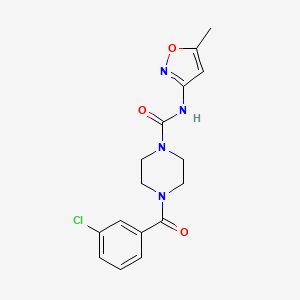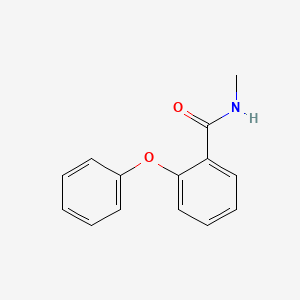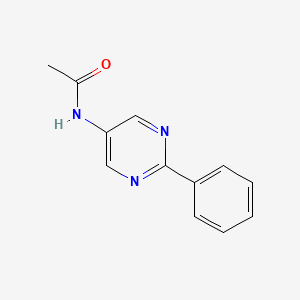
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide, also known as DMQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQA is a member of the quinoline family, which is known for its diverse biological activities.
科学的研究の応用
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been used as a building block for the synthesis of luminescent materials. In analytical chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been employed as a fluorescent probe for the detection of metal ions and amino acids.
作用機序
The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide exerts its biological activities by modulating various signaling pathways in cells. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
実験室実験の利点と制限
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also stable under normal laboratory conditions. However, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also sensitive to light and air, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide. One area of research is the development of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide-based drugs for the treatment of neurodegenerative disorders. Another area of research is the synthesis of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide derivatives with improved solubility and bioavailability. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can also be further explored as a building block for the synthesis of luminescent materials. Additionally, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
合成法
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be synthesized using a one-pot reaction between 2,4-dimethylquinoline-3-carbaldehyde and 3-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction yields 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide as a yellow solid with a yield of 60-70%. The purity of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be improved by recrystallization from ethanol.
特性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-15-7-3-4-8-17(15)20-13(2)16(12)10-18(22)21-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRAUNEQBKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)


![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
